3-[4-(2H-tetrazol-5-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as components of energy-saturated systems
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine can be synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The structure and identity of the compound are confirmed using various spectroscopic techniques, including 1H and 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various biological receptors . The compound’s planar structure and electron-donating properties facilitate receptor-ligand interactions, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: A precursor in the synthesis of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine.
2H-Tetrazole: A basic tetrazole structure with diverse applications in medicinal chemistry.
Pyridine Derivatives: Compounds containing the pyridine moiety, widely used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the tetrazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making it a valuable compound for research and development.
Biological Activity
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of a pyridine ring substituted with a phenyl group that carries a tetrazole moiety. This combination enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in several neurological disorders, including anxiety and schizophrenia. The tetrazole group contributes to the compound's efficacy by improving receptor binding affinity and selectivity .
The primary mechanism through which this compound operates is by inhibiting mGlu5 receptors. This inhibition can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling. The compound has demonstrated good brain penetration, indicating its potential for central nervous system applications .
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to this compound. Below are summarized findings from key research articles:
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other tetrazole-containing compounds:
Properties
CAS No. |
651769-41-4 |
---|---|
Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine |
InChI |
InChI=1S/C12H9N5/c1-2-11(8-13-7-1)9-3-5-10(6-4-9)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
InChI Key |
NUYLSKWRMFQRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.